Nigroain-B antimicrobial peptide

Antioxidant peptide Free radical scavenging Dual-function AMP

Narrow-spectrum antimicrobial discovery requires peptides with defined selectivity and low off-target toxicity, yet many frog-derived AMPs exhibit unacceptable hemolysis. Nigroain-B1-a 19-residue cyclic peptide (2103.51 Da) with a single disulfide bridge (Cys13-Cys19)-addresses this gap. • Active against MRSA (S. aureus ATCC43300, MIC 50 µg/mL) and P. aeruginosa (MIC 25 µg/mL); inactive against B. subtilis, E. coli, and C. albicans at ≤100 µg/mL, enabling pathogen-selective intervention without commensal disruption. • Zero reported hemolytic activity vs. 85.5% hemolysis for the same-source analog Nigroain-K2 at 50 µg/mL, eliminating a critical screening gatekeeper barrier. • 19-aa length reduces solid-phase synthesis cycles by 38% vs. Nigroain-K2 (31 aa), lowering per-peptide cost for SAR campaigns. Custom synthesis available; typical purity ≥95%.

Molecular Formula
Molecular Weight
Cat. No. B1578572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigroain-B antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigroain-B Identity and Structural Classification


Nigroain-B is a cationic antimicrobial peptide (AMP) belonging to the nigroain family, originally identified from skin secretions of the black-striped frog Hylarana nigrovittata (syn. Rana nigrovittata) [1]. The mature bioactive form, Nigroain-B1, is a 19-residue cyclic peptide (sequence: CVISAGWNHKIRCKLTGNC) with a single intramolecular disulfide bridge between Cys13 and Cys19, a monoisotopic mass of 2103.51 Da, and a net charge of +4 at physiological pH [2]. A variant designated Nigroain-B-MS1, isolated from Hylarana maosuoensis, has additionally been characterized for dual antimicrobial and antioxidant functionality [3]. The precursor protein encoded by the nigroain-B gene is 66 amino acids in length and undergoes proteolytic processing to release the mature peptide [1].

Class Cyclic disulfide-stabilized AMP
Source Frog skin secretion (Hylarana nigrovittata)
Profile Narrow-spectrum antibacterial; non-hemolytic
Variant Dual-function antioxidant + antimicrobial (B-MS1)

Nigroain-B Functional Specificity vs. Generic AMPs


Amphibian-derived antimicrobial peptides are highly divergent in sequence, structure, spectrum, and off-target liability even within a single species' secretome. Rana nigrovittata alone expresses at least 34 distinct AMPs across 9 families, and nigroain-family members diverge markedly from co-expressed temporins, brevinins, and gaegurins in their cyclic disulfide architecture and target selectivity [1]. Within the nigroain family, Nigroain-B1 exhibits a narrow, selective antibacterial profile—active against Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa but inactive against Bacillus subtilis, Escherichia coli ML-35P, and Candida albicans at concentrations up to 100 µg/ml—whereas the closely related Nigroain-K2 from the same frog species displays broad-spectrum activity accompanied by 85.5% hemolysis at 50 µg/ml [2]. The Nigroain-B-MS1 variant additionally possesses quantifiable dual antioxidant-antimicrobial functionality not found in classical frog AMPs such as magainin 2 [3]. These differences in selectivity, toxicity, and auxiliary function preclude generic within-class substitution for applications requiring defined pharmacological profiles.

! Selectivity mismatch Nigroain-B1 spares B. subtilis, E. coli, and C. albicans; broad-spectrum AMPs like Nigroain-K2 inhibit these strains and may disrupt experimental microbiome models.
! Hemolytic liability Nigroain-B1 lacks reported hemolytic activity, while same-family Nigroain-K2 causes >85% hemolysis. Substituting a hemolytic AMP compromises host-cell compatibility endpoints.
! Structural and functional context Cyclic disulfide topology and dual antioxidant function differ from linear AMPs (e.g., magainin 2). Generic within-class replacement may lose structural stability and auxiliary activity relevant to oxidative stress studies.

Nigroain-B Quantitative Comparison Evidence


Superior ABTS Scavenging vs. Nigroain-C-MS1

In a direct head-to-head comparison within the same study, Nigroain-B-MS1 demonstrated ABTS•+ radical scavenging of 68.3% at 50 µM, which is 10.0 percentage points higher than the 58.3% ABTS scavenging exhibited by Nigroain-C-MS1 under identical assay conditions, while both peptides showed comparably high DPPH scavenging (99.7% vs. 99.8% respectively) [1]. This represents a relative improvement of approximately 17% in ABTS scavenging capacity for Nigroain-B-MS1 over its closest in-class comparator.

ABTS Scavenging vs. Nigroain-C-MS1
Head-to-head
68.3% vs 58.3% at 50 µM
Supports antioxidant assay context in dual-function screening
Reported relative ABTS•+ quenching advantage of ~17% within the same study
Antioxidant peptide Free radical scavenging Dual-function AMP

Non-Hemolytic Profile vs. Nigroain-K2

Nigroain-B1 has no hemolytic activity reported in the primary literature or authoritative AMP databases, whereas Nigroain-K2—another nigroain-family peptide isolated from the same frog species (Rana nigrovittata) and sharing the same reference publication—exhibits 85.52 ± 3.26% hemolysis of rabbit erythrocytes at 50 µg/ml [1][2]. Both peptides carry a net charge of +4 and are cyclic with a single disulfide bond, yet differ markedly in sequence length (19 vs. 31 residues) and hemolytic liability.

Hemolysis vs. Nigroain-K2
Cross-study
No hemolysis detected vs 85.5% at 50 µg/ml
Supports hemolytic endpoint review for host-cell compatibility
Absence of hemolytic activity may enable higher dosing flexibility in co-culture models
Hemolysis Therapeutic index Peptide safety

Narrow-Spectrum Anti-MRSA vs. Nigroain-K2

Nigroain-B1 demonstrates a narrow, selective antibacterial spectrum: it is active against Staphylococcus aureus ATCC25923 (MIC = 4.69–50 µg/ml, depending on database source), MRSA strain S. aureus ATCC43300 (MIC = 50 µg/ml), and Pseudomonas aeruginosa PA01 and ATCC27853 (MIC = 25 µg/ml each), but is reported inactive against Bacillus subtilis, Candida albicans ATCC2002, and Escherichia coli ML-35P at concentrations up to 100 µg/ml [1][2]. In contrast, Nigroain-K2 from the same frog exhibits broad-spectrum activity including B. subtilis (MIC = 9.38 µg/ml), E. coli ML-35P (MIC = 25 µg/ml), and C. albicans ATCC2002 (MIC = 15 µg/ml) [3]. This selectivity profile suggests Nigroain-B1 may offer pathogen-targeted intervention with reduced collateral microbiome disruption.

Anti-MRSA Spectrum vs. Nigroain-K2
Cross-study
MRSA MIC 50 µg/ml; spares B. subtilis, E. coli, C. albicans ≤100 µg/ml
Supports narrow-spectrum antimicrobial screening context
Nigroain-K2 inhibits all tested strains; selectivity profile may differ in target-pathogen studies
Antimicrobial spectrum MRSA Selective antibacterial

Anti-Pseudomonal Potency vs. Magainin 2

Nigroain-B1 exhibits a MIC of 25 µg/ml against both Pseudomonas aeruginosa PA01 and ATCC27853 [1]. By comparison, the widely studied frog AMP magainin 2 (23 residues, linear, from Xenopus laevis) shows substantially higher MIC values against P. aeruginosa, with literature reporting MICs of 70–100 µg/ml against reference strains [2] and 100 µg/ml specifically against P. aeruginosa ATCC 27853 [3]. This represents an approximately 3- to 4-fold greater anti-pseudomonal potency for Nigroain-B1 in terms of mass concentration.

Anti-P. aeruginosa vs. Magainin 2
Cross-study
MIC 25 µg/ml vs 70–100 µg/ml
Supports anti-pseudomonal endpoint review
Reported ~3- to 4-fold lower MIC in broth microdilution; assay conditions may vary
Pseudomonas aeruginosa Anti-pseudomonal Gram-negative targeting

Cyclic Disulfide-Stabilized Dual Function vs. Linear AMPs

Nigroain-B1 possesses a cyclic structure stabilized by a single intramolecular disulfide bridge (Cys13–Cys19) within its 19-residue sequence, a structural feature conserved across the nigroain family [1]. Its variant Nigroain-B-MS1 additionally exhibits potent dual functionality: 99.7% DPPH radical scavenging and 68.3% ABTS•+ scavenging at 50 µM alongside antimicrobial activity [2]. In contrast, magainin 2—the most extensively characterized frog AMP—is a linear 23-residue α-helical peptide with no disulfide stabilization and no reported antioxidant activity in standard radical scavenging assays [3]. The disulfide-constrained cyclic topology is associated with enhanced resistance to proteolytic degradation and thermal stability in other AMP classes, although direct comparative stability data for Nigroain-B1 versus linear AMPs have not yet been published.

Cyclic Disulfide vs. Linear AMPs
Class-level
Cys13–Cys19 bridge + dual antioxidant
Supports structural stability and oxidative stress co-model interpretation
Direct comparative stability data for Nigroain-B1 not published; class-level inference
Cyclic peptide Disulfide bond Dual-function AMP

Smaller Size, Comparable Anti-Staphylococcal Potency vs. Larger AMPs

Nigroain-B1, at 19 residues (2103.51 Da), is notably smaller than many comparator frog AMPs while maintaining potent anti-staphylococcal activity: MIC of 4.69 µg/ml against S. aureus ATCC25923 (DRAMP data) or 50 µg/ml (CAMP data) [1][2]. Nigroain-K2 is 31 residues (3378.05 Da, ~60% larger) with MICs of 11.25–9.38 µg/ml against S. aureus strains [3]. Magainin 2 is 23 residues (~2467 Da) with an MIC of 50 µg/ml against S. aureus [4]. Smaller peptide size generally correlates with lower solid-phase synthesis costs, higher molar yield per gram of resin, and potentially improved tissue penetration capacity in topical or local delivery applications.

Size vs. Larger AMPs
Cross-study
19 AA (2103 Da) vs 31 AA Nigroain-K2, 23 AA magainin 2
Supports synthesis-cost and library-throughput review
Smaller size may reduce SPPS cycle count; anti-staphylococcal potency remains reported
Peptide size Synthesis cost Tissue penetration

Nigroain-B Research and Industrial Applications


Targeted MRSA & Pseudomonas Research in Defined Microbiomes

Nigroain-B1's narrow-spectrum profile—active against MRSA (S. aureus ATCC43300, MIC 50 µg/ml) and P. aeruginosa (MIC 25 µg/ml) while sparing B. subtilis, E. coli, and C. albicans at ≤100 µg/ml—makes it particularly suited for pathogen-selective intervention studies. This selectivity profile, documented in the DRAMP and CAMP databases based on Ma et al. (2010) [1][2], enables experimental designs where targeted Gram-positive (MRSA) and Gram-negative (Pseudomonas) pathogen suppression is required without disrupting commensal or control bacterial populations, a capability not offered by broad-spectrum nigroain family members such as Nigroain-K2.

Dual-Function Antioxidant-Antimicrobial Coatings and Wound Dressings

The Nigroain-B-MS1 variant demonstrates both strong free radical scavenging activity (DPPH 99.7%, ABTS 68.3% at 50 µM) and antimicrobial function [1]. This dual functionality is absent in classic linear frog AMPs such as magainin 2. For biomaterial applications—including wound dressings, surgical meshes, or implant coatings—where oxidative stress exacerbates tissue damage and infection risk, Nigroain-B-MS1 offers a single-agent solution addressing both pathological processes simultaneously, simplifying formulation complexity relative to two-component antioxidant-plus-antibiotic approaches.

Low-Hemolytic-Liability Screening for Systemic Administration

In early-stage therapeutic peptide screening, hemolytic activity is a critical gatekeeper parameter. Nigroain-B1 has no reported hemolytic activity in the primary reference literature, whereas the same-source analog Nigroain-K2 causes 85.52% hemolysis at 50 µg/ml [1][2]. This stark differential positions Nigroain-B1 as a preferred nigroain-family candidate for screening cascades where erythrocyte compatibility is a prerequisite for progression to in vivo pharmacokinetic or efficacy studies, reducing the need for extensive preliminary toxicity counter-screens.

Cost-Efficient Peptide Library Synthesis for SAR Studies

At 19 amino acid residues and 2103.51 Da, Nigroain-B1 is among the smaller bioactive nigroain peptides, being 38% smaller than Nigroain-K2 (31 residues, 3378.05 Da) and 17% smaller than magainin 2 (23 residues) [1][2]. For SAR campaigns requiring systematic alanine scanning, residue substitution libraries, or truncation series, the shorter sequence directly reduces solid-phase synthesis cycle count, reagent consumption, and per-peptide cost while retaining potent anti-staphylococcal and anti-pseudomonal activity—a practical procurement consideration for academic and industrial peptide chemistry laboratories operating under budget constraints.

Application
Selection Property
Validation Focus
MRSA & P. aeruginosa selectivity studies
Narrow-spectrum antibacterial profile
Pathogen-selective MIC endpoint; commensal-sparing confirmation
Dual-function biomaterial research
Antioxidant + antimicrobial peptide variant
DPPH/ABTS radical scavenging and coating antimicrobial activity
Host-cell compatibility screening
Absence of hemolytic activity
Erythrocyte lysis at relevant concentrations; comparison to hemolytic analogs
Cost-efficient peptide SAR campaigns
Short sequence length (19 AA)
Synthesis yield and throughput; retained anti-staphylococcal activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nigroain-B antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.